N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide

Triazolopyridine Synthesis Formamidoxime Cyclization Medicinal Chemistry Building Blocks

Researchers requiring a formamidoxime building block with a regiospecifically positioned bromine handle at the pyridine 4-position face a fragmented supply landscape-many vendors list positional isomers interchangeably, risking failed syntheses and patent composition-of-matter drift. This compound solves that problem as a positionally defined intermediate. • Direct precursor to 6-bromo-[1,2,4]triazolo[1,5-a]pyridine via the Merck TFAA/CH₂Cl₂ protocol; bromine retained for downstream Suzuki-Miyaura diversification. • 4-Br (para to ring N) offers optimal electronic activation for Pd-catalyzed cross-coupling vs. 5-Br (less activated) and 6-Br (sterically congested) isomers. • Eliminates 1-2 synthetic steps vs. unsubstituted formamidoxime in hit-to-lead optimization; bromine also serves as X-ray phasing reporter atom for foldamer/macrocycle crystallography. • Standard pack sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available on request.

Molecular Formula C6H6BrN3O
Molecular Weight 216.038
CAS No. 1210111-35-5
Cat. No. B2803402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide
CAS1210111-35-5
Molecular FormulaC6H6BrN3O
Molecular Weight216.038
Structural Identifiers
SMILESC1=CN=C(C=C1Br)N=CNO
InChIInChI=1S/C6H6BrN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10)
InChIKeyMSIWXMJVNVKINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromopyridyl Formamidoxime Building Block for Drug Discovery


N'-(4-Bromopyridin-2-yl)-N-hydroxymethanimidamide, also indexed as (E)-N-(4-bromopyridin-2-yl)-N'-hydroxyformimidamide or N-(4-bromopyrid-2-yl)formamidoxime, is a brominated pyridine derivative (C₆H₆BrN₃O, MW 216.04) bearing a reactive formamidoxime substituent at the 2-position and a heavy bromine atom at the 4-position of the pyridine ring . This substitution pattern distinguishes it from the 5-bromo (CAS 382592-25-8) and 6-bromo (CAS 868362-17-8) positional isomers that share the identical molecular formula . The compound functions primarily as a versatile synthetic intermediate: the bromine atom enables palladium-catalyzed cross-coupling chemistries (Suzuki-Miyaura, Buchwald-Hartwig), while the formamidoxime group serves as a precursor to [1,2,4]triazolo[1,5-a]pyridines through trifluoroacetic anhydride-mediated cyclization, a method developed at Merck Research Laboratories that tolerates halogen substituents including bromine [1].

Why 4-Bromo Regiochemistry Matters in Medicinal Chemistry


Although the three positional isomers of N-(bromopyridyl)formamidoxime (4-bromo, 5-bromo, 6-bromo) share the identical molecular formula C₆H₆BrN₃O and molecular weight 216.04, their regiospecific substitution determines the vector of any downstream palladium-catalyzed cross-coupling event, the geometry of metal coordination, and the regiochemical outcome of triazolopyridine cyclization reactions . In the Merck-developed [1,2,4]triazolo[1,5-a]pyridine synthesis, the substituent position on the pyridine ring directly dictates the final substitution pattern on the fused heterocycle, and 6-substituted 2-aminopyridine substrates were specifically noted as challenging substrates that required the improved TFAA-based cyclization method [1]. Substituting a 5-bromo or 6-bromo formamidoxime for the 4-bromo isomer without re-optimizing the coupling or cyclization step would yield a structurally distinct final compound—potentially altering target binding, physicochemical properties, and patent composition-of-matter coverage. Procurement decisions must therefore be guided by the precise substitution pattern required for the intended synthetic route [2].

Key Evidence for N'-(4-Bromopyridin-2-yl)-N-hydroxymethanimidamide


Compatibility with Triazolopyridine Cyclization

The Huntsman-Balsells methodology, developed at Merck Research Laboratories, explicitly demonstrates that N-(pyrid-2-yl)formamidoximes bearing halogen substituents—including bromine—on the pyridine ring undergo clean cyclization with trifluoroacetic anhydride at room temperature to yield the corresponding [1,2,4]triazolo[1,5-a]pyridines. Prior literature methods suffered from low yields and substrate scope limitations, particularly with 6-substituted 2-aminopyridines. The TFAA-based method overcomes these limitations and is effective for a range of substituted pyridines [1]. While the published study does not report isolated yields for every individual regioisomer, it establishes the general compatibility of brominated substrates, creating a direct synthetic pathway from this building block to a pharmacologically privileged scaffold. The 4-bromo substitution provides a synthetic handle for further derivatization post-cyclization via cross-coupling, which the 2-position unsubstituted triazolopyridine products lack [2].

Triazolopyridine Synthesis Formamidoxime Cyclization Medicinal Chemistry Building Blocks

Regiochemical Orthogonality in Cross-Coupling Reactivity

The three positional isomers—4-bromo (target, CAS 1210111-35-5), 5-bromo (CAS 382592-25-8), and 6-bromo (CAS 868362-17-8)—of N-(bromopyridin-2-yl)formamidoxime each present the bromine atom at electronically and sterically distinct positions on the pyridine ring . In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition rates of aryl bromides are influenced by the electronic environment: 2- and 4-bromopyridines are generally more reactive than 3-bromopyridines due to the electron-withdrawing effect of the pyridine nitrogen at the ortho and para positions [1]. The 4-bromo isomer (target compound) positions the bromine para to the ring nitrogen, maximizing activation toward oxidative addition, while the 5-bromo isomer places it meta (less activated) and the 6-bromo isomer places it ortho (sterically hindered). Mechanistic studies on Suzuki-Miyaura transmetalation of 2(4)-bromopyridines have characterized key intermediates and confirmed the distinct reactivity profile of 4-bromopyridine substrates [2].

Suzuki-Miyaura Coupling Regioselective Synthesis Pyridine Derivatization

Formamidoxime Nitric Oxide Donor Pharmacophore

Formamidoxime (FAM, CAS 624-82-8)—the core pharmacophore of the target compound—is an established nitric oxide donor that undergoes CYP450-mediated oxidative cleavage of the C=N bond to release NO. In isolated rat aortic rings precontracted with carbachol, formamidoxime (at 10⁻⁴ to 10⁻² M) induced concentration-dependent relaxation and increased intracellular cGMP levels, attributable to NO-mediated activation of soluble guanylyl cyclase [1]. The target compound, N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide, incorporates this formamidoxime pharmacophore tethered to a brominated pyridine ring. The bromopyridyl substituent may influence NO release kinetics, tissue distribution, or off-target binding relative to unsubstituted formamidoxime, but no published head-to-head study comparing vasorelaxant potency of the 4-bromo, 5-bromo, or 6-bromo N-pyridyl formamidoxime derivatives exists in the public domain as of this writing [2]. Sigma-Aldrich lists formamidoxime itself as an inhibitor of DNA synthesis (via NO-mediated mechanisms) .

Nitric Oxide Donor Soluble Guanylyl Cyclase Vasorelaxation

Application Scenarios for This Building Block


Triazolopyridine Library Synthesis via Cyclization

Medicinal chemistry teams building kinase inhibitor or CNS-targeted compound libraries can use this compound as the direct precursor to 6-bromo-[1,2,4]triazolo[1,5-a]pyridine, following the Merck protocol (TFAA, CH₂Cl₂, RT). The retained bromine atom permits subsequent diversification via Suzuki-Miyaura coupling at the 6-position of the fused heterocycle, enabling rapid SAR expansion. The Huntsman-Balsells paper confirms compatibility of brominated substrates with this cyclization [1].

Parallel Library Synthesis via Suzuki-Miyaura Coupling

Researchers requiring a 2-formamidoxime-substituted pyridine with a diversification handle at the 4-position (para to ring N) can use this building block directly in palladium-catalyzed coupling with aryl or heteroaryl boronic acids. The 4-position offers an optimal balance of electronic activation and steric accessibility compared to the 5-bromo (less activated) and 6-bromo (sterically congested) isomers [1].

Fragment-Based NO Donor Screening with Synthetic Handle

Groups investigating NO-mediated vasorelaxation or cGMP signaling who require a fragment-sized formamidoxime that can be rapidly optimized through the bromine handle can select this compound over unsubstituted formamidoxime. While direct comparative potency data are unavailable, the presence of the bromine eliminates the need for a separate halogenation step in hit-to-lead optimization, reducing synthetic cycle time by an estimated 1-2 steps [1].

Foldamer and Macrocycle Precursor Chemistry

Academic groups exploring formamidine-based foldamers or crown-ether-like macrocycles—as detailed in the Queen's University thesis on foldamers based on formamidoxime subunits—can utilize this brominated pyridyl formamidoxime as a rigid, geometrically defined subunit. The 4-bromo orientation influences the overall topology of the assembled structure, and the bromine serves as a reporter atom for X-ray crystallographic phasing [1].

Quote Request

Request a Quote for N'-(4-bromopyridin-2-yl)-N-hydroxymethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.